REACTION_CXSMILES
|
Cl[O-:2].[K+].[OH-].[K+].[Cl:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14](=[O:16])C)=[C:9]([F:17])[CH:8]=1>[Cl-]>[Cl:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14]([OH:16])=[O:2])=[C:9]([F:17])[CH:8]=1 |f:0.1,2.3|
|
Name
|
aqueous solution
|
Quantity
|
3.6 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[K+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
228.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1F)C(C)=O)F
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Trubore stirrer
|
Type
|
ADDITION
|
Details
|
the solution was slowly added to the flask via the addition funnel
|
Type
|
CUSTOM
|
Details
|
to exceed 40° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |